molecular formula C15H13BrO4 B11633484 8-[(4-Bromophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione

8-[(4-Bromophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione

Cat. No.: B11633484
M. Wt: 337.16 g/mol
InChI Key: FYDDBTDJAHJJCY-UHFFFAOYSA-N
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Description

8-[(4-Bromophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro linkage between a decane ring and a dioxaspirodecane moiety, with a bromophenyl group attached via a methylene bridge. The presence of the bromine atom and the spiro linkage imparts distinct chemical properties to this compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-Bromophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione typically involves the reaction of 4-bromobenzaldehyde with a suitable spirocyclic precursor. One common method involves the condensation of 4-bromobenzaldehyde with 6,10-dioxaspiro[4.5]decane-7,9-dione in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-[(4-Bromophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Azides, nitriles.

Scientific Research Applications

8-[(4-Bromophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-[(4-Bromophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The spirocyclic structure may also contribute to the compound’s ability to bind to specific biological targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(4-Bromophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C15H13BrO4

Molecular Weight

337.16 g/mol

IUPAC Name

8-[(4-bromophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C15H13BrO4/c16-11-5-3-10(4-6-11)9-12-13(17)19-15(20-14(12)18)7-1-2-8-15/h3-6,9H,1-2,7-8H2

InChI Key

FYDDBTDJAHJJCY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)OC(=O)C(=CC3=CC=C(C=C3)Br)C(=O)O2

Origin of Product

United States

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